molecular formula C13H17N3O4S B4470476 3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole

3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole

Cat. No.: B4470476
M. Wt: 311.36 g/mol
InChI Key: ZGGATLJRJYWLRS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the cyclization of α-haloketones with amides. The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring but lacks the pyrrolidine and sulfonyl groups.

    4-Methyl-1,2-oxazole: Similar structure but with different substituents.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups.

Uniqueness

3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-8-7-12(20-14-8)11-5-4-6-16(11)21(17,18)13-9(2)15-19-10(13)3/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGATLJRJYWLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole
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3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole
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3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole
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3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole
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3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole
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3,5-Dimethyl-4-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]sulfonyl}-1,2-oxazole

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